N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and isoxazole derivatives, have been known to exhibit antibacterial and anti-inflammatory activities, suggesting that they may target bacterial cells or inflammation-related proteins in the human body.
Mode of Action
They are often used in conjunction with cell-penetrating peptides, which suggests that they may penetrate bacterial cells and interfere with essential cellular processes .
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with bacterial cell wall synthesis or protein production, leading to bacterial cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are often used in conjunction with cell-penetrating peptides to enhance their absorption and distribution .
Result of Action
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may lead to bacterial cell death .
Biological Activity
N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, contributing to its biological activity.
- An isoxazole ring, known for its role in various pharmacophores.
- A pyridine group, which enhances solubility and bioavailability.
Research indicates that this compound may interact with specific biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its mechanism likely involves modulation of receptor activity, influencing downstream signaling cascades.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 activation |
U-937 (monocytic leukemia) | 12.6 | Cell cycle arrest at G0-G1 phase |
These findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle modulation .
Neuropharmacological Effects
The compound's interactions with neurotransmitter systems have also been explored. It appears to exhibit selective activity towards certain receptors, which could be beneficial in treating neurological disorders. For instance, it has shown potential as a modulator of metabotropic glutamate receptors (mGluR), which are implicated in various CNS disorders .
Case Studies
-
Study on MCF-7 Cells :
In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays revealed that the compound induces apoptosis through increased expression of pro-apoptotic factors . -
Neurotransmitter Modulation :
A study investigating the compound's effects on dopamine receptors found that it acts as a partial agonist at D2 receptors, influencing cAMP accumulation and β-arrestin recruitment. This suggests potential applications in treating conditions such as schizophrenia or Parkinson's disease .
Properties
IUPAC Name |
5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)16-7-4-8-18-19(16)23-21(28-18)25(12-15-6-5-9-22-11-15)20(26)17-10-14(3)27-24-17/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJWPVXIVZUYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.